molecular formula C20H21N3O B2432897 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 950084-08-9

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2432897
CAS No.: 950084-08-9
M. Wt: 319.408
InChI Key: AZRXLSAFDJFLIY-UHFFFAOYSA-N
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Description

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole ring, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodiazole ring: This step often involves the use of condensation reactions between suitable aromatic amines and aldehydes.

    Attachment of the methylbenzoyl group: This is usually done through Friedel-Crafts acylation, where the piperidine derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted benzodiazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: Similar structure but with a different position of the piperidine ring.

    2-[1-(4-methylbenzoyl)piperidin-2-yl]-1H-1,3-benzodiazole: Another positional isomer with the piperidine ring attached at a different carbon.

Uniqueness

2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be exploited in the design of new drugs and materials with tailored properties.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-14-8-10-15(11-9-14)20(24)23-12-4-5-16(13-23)19-21-17-6-2-3-7-18(17)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRXLSAFDJFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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